(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
Overview
Description
- The compound is marketed as Belviq and is indicated for weight loss in obese patients with a body mass index (BMI) of 30 or higher, as well as in overweight patients with weight-related comorbidities .
R-Lorcaserin hydrochloride hemihydrate: is a compound used for the treatment of obesity. It acts as a selective serotonin 2C (5-HT2C) receptor agonist.
Mechanism of Action
Target of Action
The primary target of ®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate, is the serotonin 2C receptor . This receptor is a protein that in humans is encoded by the HTR2C gene . The serotonin 2C receptor is a subtype of the serotonin receptor, which binds the neurotransmitter serotonin .
Mode of Action
Lorcaserin hydrochloride hemihydrate is believed to reduce appetite and cause satiety by selectively activating the serotonin 2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus . This selective activation is thought to stimulate the release of alpha-melanocortin stimulating hormone, which signals the feeling of satiety and leads to reduced food intake .
Biochemical Pathways
The activation of the serotonin 2C receptor by Lorcaserin hydrochloride hemihydrate affects the biochemical pathway involving the pro-opiomelanocortin (POMC) neurons . POMC neurons are known to play a crucial role in energy homeostasis and regulation of body weight . When these neurons are activated, they release alpha-melanocortin stimulating hormone, which then acts on the melanocortin-4 receptors, leading to decreased food intake and increased energy expenditure .
Pharmacokinetics
Lorcaserin hydrochloride hemihydrate has extensive hepatic metabolism, producing inactive compounds . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma, and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The compound has a plasma protein binding of approximately 70% .
Result of Action
The molecular and cellular effects of Lorcaserin hydrochloride hemihydrate’s action primarily involve the reduction of food intake and the promotion of satiety . By selectively activating the serotonin 2C receptors on POMC neurons, it stimulates the release of alpha-melanocortin stimulating hormone, which signals the feeling of fullness and leads to decreased food intake .
Biochemical Analysis
Biochemical Properties
Lorcaserin HCl hemihydrate interacts with the serotonin 2C receptor, a type of serotonin receptor found in various areas of the brain, including the hypothalamus . By selectively activating these receptors, Lorcaserin HCl hemihydrate can regulate satiety and influence food intake . This interaction with the serotonin 2C receptor is thought to be the primary biochemical reaction involving Lorcaserin HCl hemihydrate .
Cellular Effects
Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake in animal models of obesity . By activating the serotonin 2C receptors in the hypothalamus, it can influence cell function and impact cell signaling pathways related to appetite regulation .
Molecular Mechanism
It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation is thought to regulate satiety and thereby alter body weight .
Temporal Effects in Laboratory Settings
It is known that Lorcaserin HCl hemihydrate is primarily cleared by metabolism, producing inactive compounds
Dosage Effects in Animal Models
In animal models, Lorcaserin HCl hemihydrate has been shown to reduce body weight and food intake
Metabolic Pathways
Lorcaserin HCl hemihydrate undergoes extensive hepatic metabolism, producing inactive compounds . The major circulating metabolite is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide Lorcaserin (M5) is the major metabolite in urine .
Transport and Distribution
It is known that Lorcaserin HCl hemihydrate distributes to the central nervous system and cerebrospinal fluid .
Subcellular Localization
Given its mechanism of action, it is likely that Lorcaserin HCl hemihydrate localizes to areas of the brain where serotonin 2C receptors are present, such as the hypothalamus .
Preparation Methods
- The synthetic route for R-Lorcaserin hydrochloride hemihydrate involves the preparation of the hydrochloride salt form.
- Industrial production methods typically include chemical synthesis, purification, and formulation into tablets or extended-release formulations.
Chemical Reactions Analysis
- Common reagents and conditions used in its synthesis are specific to the synthetic route employed.
- Major products formed during these reactions include the hydrochloride salt and its hemihydrate form.
R-Lorcaserin: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Researchers study the compound’s synthesis, stability, and reactivity.
Biology: Investigations explore its effects on appetite regulation and satiety.
Medicine: Clinical trials assess its efficacy in weight loss and potential health benefits.
Industry: Pharmaceutical companies develop formulations for commercial use.
Comparison with Similar Compounds
- Similar compounds include other weight loss medications, but their mechanisms and receptor profiles differ.
R-Lorcaserin: is unique due to its selective 5-HT2C receptor agonism.
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCAWKMTLRWPR-VSODYHHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856681-05-5 | |
Record name | Lorcaserin hydrochloride hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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